Sorangicin A
Description
Structure
2D Structure
Properties
Molecular Formula |
C47H66O11 |
|---|---|
Molecular Weight |
807 g/mol |
IUPAC Name |
(E,6R)-6-methyl-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,25S,26S,27E,31E,34S,36S,40R)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid |
InChI |
InChI=1S/C47H66O11/c1-30(17-14-15-23-44(50)51)27-31(2)47-40-26-25-34(54-47)18-10-6-5-7-11-19-35(48)46(53)43-28-36(49)32(3)37(56-43)21-16-22-38-33(4)41-29-42(55-38)39(57-41)20-12-8-9-13-24-45(52)58-40/h6,8-13,16,19-20,22,24-27,30,32-43,46-49,53H,5,7,14-15,17-18,21,23,28-29H2,1-4H3,(H,50,51)/b9-8-,10-6+,19-11+,20-12+,22-16+,24-13-,31-27+/t30-,32-,33+,34+,35+,36+,37-,38+,39-,40+,41-,42-,43-,46+,47+/m1/s1 |
InChI Key |
OTABDKFPJQZJRD-QLGZCQHWSA-N |
SMILES |
CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C |
Isomeric SMILES |
C[C@H]1[C@H]2C/C=C/[C@H]3[C@@H]([C@H]4C[C@@H](O3)[C@H](O4)/C=C/C=C\C=C/C(=O)O[C@H]5C=C[C@H](C/C=C/CC/C=C/[C@@H]([C@@H]([C@H](O2)C[C@@H]1O)O)O)O[C@H]5/C(=C/[C@H](C)CCCCC(=O)O)/C)C |
Canonical SMILES |
CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C |
Synonyms |
sorangicin A sorangicin-A |
Origin of Product |
United States |
Sorangicin A: Contextualizing a Myxobacterial Natural Product
Historical Discovery and Microbial Origin
Sorangicin A was first isolated in the 1980s from the culture supernatant of the myxobacterium Sorangium cellulosum nih.govnih.gov. Specifically, strain So cel2 was identified as a producer, with later research also referencing strain So ce 12 nih.govnih.gov. Myxobacteria, a group known for their complex life cycles and gliding motility, are recognized as prolific producers of diverse secondary metabolites, including a wide array of antimicrobial substances nih.govmdpi.com. The discovery of this compound emerged from efforts to explore the chemical diversity offered by these soil-dwelling bacteria, which have a rich potential for generating bioactive compounds nih.gov.
Classification within Complex Macrolide Polyether Antibiotics
Chemically, this compound is classified as a macrocyclic lactone carbonic acid nih.govguidetopharmacology.orgguidetomalariapharmacology.org. It belongs to the broader category of macrolide-polyether antibiotics, characterized by a large macrocyclic lactone ring containing multiple ether linkages and hydroxyl groups nih.govmdpi.compnas.orgosti.gov. Its complex molecular architecture contributes to its potent biological activity.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C47H66O11 |
| Molecular Weight | ~807.0 g/mol |
| CAS Registry Number | 100415-25-6 |
| Classification | Macrocyclic lactone carbonic acid |
| Classification | Macrolide-polyether antibiotic |
This compound functions by inhibiting bacterial transcription through a specific mechanism targeting the β-subunit of bacterial RNA polymerase (RNAP) mdpi.compnas.orgosti.govresearchgate.net. It blocks the enzyme's activity, preventing RNA translocation mdpi.com. Notably, this compound exhibits a broad spectrum of activity. It is particularly potent against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported between 0.01 and 0.3 µg/mL nih.govnih.gov. At higher concentrations, it also shows activity against Gram-negative bacteria, with MICs ranging from 3 to 25 µg/mL nih.govnih.gov. Research has also demonstrated its efficacy against intracellular bacteria such as Mycobacterium tuberculosis mdpi.comresearchgate.net and the Mycobacterium abscessus complex researchgate.netnih.gov. Furthermore, studies have indicated its activity against Chlamydia trachomatis, with reported MICs of 80–120 ng/mL mdpi.com.
Antibacterial Activity of this compound
| Target Organism/Group | Minimum Inhibitory Concentration (MIC) |
| Gram-positive bacteria | 0.01–0.3 µg/mL |
| Gram-negative bacteria | 3–25 µg/mL (at higher concentrations) |
| Chlamydia trachomatis | 80–120 ng/mL |
| Mycobacterium tuberculosis | Inhibits growth |
| Mycobacterium abscessus complex | Active |
The mechanism of action for this compound involves binding to the same pocket on the bacterial RNAP β-subunit as rifampicin (B610482), a widely used antibiotic for tuberculosis osti.govresearchgate.net. However, this compound exhibits a distinct mechanism against rifampicin-resistant RNAP variants, often by preventing promoter DNA unwinding at an earlier stage of transcription initiation pnas.orgresearchgate.netnih.gov. This differential activity against resistant strains makes it a valuable compound for further investigation, particularly in combating multidrug-resistant pathogens pnas.orgresearchgate.netnih.govrockefeller.edu.
Elucidation of Sorangicin a Biosynthetic Pathways and Enzymes
Polyketide Synthase (PKS) System Architecture and Assembly Line Mechanics
Sorangicin A biosynthesis is mediated by a Type I PKS system, characterized by its modular organization nih.govbeilstein-journals.orgnih.gov. These megaenzymes function as an assembly line, sequentially adding and modifying two-carbon units (derived from malonyl-CoA or methylmalonyl-CoA) to a starter unit, ultimately building the polyketide backbone. Each module within the PKS typically contains core domains such as a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), responsible for selecting, transferring, and condensing the extender units nih.govnih.gov.
The trans-AT nature of the this compound PKS means that the AT domains are encoded on separate polypeptides from the core KS-ACP modules. This arrangement allows for ATs with potentially disparate substrate specificities to interact with the growing polyketide chain, contributing to structural diversity nih.govresearchgate.net. The assembly line process involves iterative cycles of condensation, followed by potential modifications mediated by processing domains like ketoreductases (KRs), dehydratases (DHs), and enoylreductases (ERs) nih.gov. The specific arrangement and functionality of these domains dictate the precise structure and stereochemistry of the final this compound molecule.
Characterization of Specialized Enzymatic Domains: Pyran Synthases
A key feature of many trans-AT PKS pathways, including that of this compound, is the presence of specialized enzymatic domains not typically found in cis-AT PKSs. Among these are pyran synthases (PS) nih.govbeilstein-journals.orgnih.govacs.org. PS domains are homologous to dehydratase (DH) domains but possess a critical active site mutation (e.g., histidine instead of aspartic acid) that alters their catalytic function nih.govbeilstein-journals.org. Instead of catalyzing dehydration, PS domains are implicated in the formation of five- and six-membered cyclic ether rings, such as pyran and furan (B31954) rings, within the polyketide chain nih.govbeilstein-journals.orgacs.org.
In the this compound pathway, PS domains are believed to play a crucial role in cyclization steps, likely facilitating the formation of the characteristic pyran rings within the macrolide structure nih.govbeilstein-journals.org. Functional studies of a PS domain from the Sorangicin assembly line have revealed the importance of its active site histidine, similar to DH domains, and a neighboring asparagine residue in mediating ring formation nih.govnih.gov. These domains are essential for introducing the heterocyclic structural elements that contribute to this compound's complexity and biological activity.
Genetic Determinants and Engineering of Sorangicin Biosynthesis
The complete biosynthesis of this compound is governed by a specific gene cluster within the Sorangium cellulosum genome nih.govjmb.or.krresearchgate.net. This cluster contains the genes encoding the large, multidomain PKS enzymes, as well as genes for putative tailoring enzymes and regulatory proteins that are essential for the complete pathway. Analysis of this gene cluster, often through a combination of bioinformatic and retrobiosynthetic approaches, is key to understanding the genetic basis of this compound production jmb.or.krresearchgate.net.
Production Optimization Strategies in Myxobacterial Fermentation
Optimizing the production of this compound in Sorangium cellulosum fermentation requires careful control of various parameters. Strategies often focus on enhancing precursor availability, improving cell growth and productivity, and fine-tuning fermentation conditions acsbiot.orgillinois.edu. This can involve:
Media Optimization: Adjusting nutrient composition, carbon sources, and trace elements to support robust growth and secondary metabolite production.
Fermentation Conditions: Controlling temperature, pH, aeration, and agitation to create an optimal environment for the myxobacteria.
Precursor Feeding: Supplying specific precursor molecules that might be limiting in the natural pathway.
Genetic Modification: Engineering the producing strain to increase the expression of key biosynthetic genes or to redirect metabolic flux towards this compound production acsbiot.orgillinois.edu.
While detailed research findings on specific yield improvements are often found in specialized literature, the general principles of microbial fermentation optimization, adapted for the unique physiology of myxobacteria, are applied acsbiot.org. The goal is to maximize the titer, rate, and yield of this compound production in a scalable and reproducible manner.
Mechanistic Dissection of Sorangicin a Anti Transcriptional Activity
Primary Target Identification: Bacterial DNA-Dependent RNA Polymerase (RNAP)
The primary molecular target of Sorangicin A is the bacterial DNA-dependent RNA polymerase (RNAP). nih.govdoi.orgnih.gov This enzyme is responsible for synthesizing RNA from a DNA template. This compound exhibits a high degree of selectivity, potently inhibiting eubacterial RNAPs while showing no activity against eukaryotic RNAPs. nih.gov This specificity makes it an attractive candidate for antibacterial drug development. Resistance to this compound arises from mutations within the gene encoding a subunit of the RNAP, further confirming that this enzyme is its direct target. doi.orgnih.gov
Molecular Interactions with the RNAP β-Subunit Binding Pocket
Structural and genetic studies have revealed that this compound binds to a specific pocket located on the β-subunit of the bacterial RNAP. nih.govembopress.org This binding site is situated deep within the DNA/RNA channel of the enzyme. nih.gov Despite a lack of chemical similarity, this compound occupies the same binding pocket as the well-known ansamycin (B12435341) antibiotic, rifampicin (B610482). nih.govembopress.org X-ray crystallography has shown an almost complete overlap of the binding determinants for both this compound and rifampicin on the RNAP β-subunit. nih.gov The binding of this compound within this pocket is crucial for its inhibitory function.
Inhibition of Transcription Initiation and Early Elongation Phases
This compound exerts its inhibitory effect by interfering with the early stages of transcription. Specifically, it allows for the initiation of RNA synthesis but physically obstructs the path of the elongating RNA transcript. nih.gov This steric hindrance prevents the nascent RNA chain from extending beyond a length of 2-3 nucleotides. nih.gov As a result, the RNAP is unable to transition from the initiation phase to the elongation phase, leading to a halt in productive transcription and an accumulation of short, abortive RNA transcripts. nih.govpnas.org This mechanism effectively blocks the synthesis of full-length RNA molecules, thereby inhibiting gene expression.
Structural and Functional Comparison with Rifamycin-Class RNAP Inhibitors
A comparative analysis of this compound and rifamycin-class inhibitors, such as rifampicin, reveals both striking similarities and critical differences in their interaction with RNAP and their mechanisms of inhibition.
While both this compound and rifampicin inhibit wild-type RNAP by sterically blocking the elongating RNA transcript, their mechanisms can diverge when acting on certain rifampicin-resistant mutant RNAPs. nih.govnih.gov Many rifampicin resistance mutations occur in the rpoB gene, which encodes the β-subunit of RNAP. asm.org These mutations often alter the shape of the binding pocket, which can significantly reduce the binding affinity of the rigid rifampicin molecule. embopress.orgnih.gov
In contrast, this compound possesses greater conformational flexibility. nih.govembopress.org This flexibility allows it to adapt to changes in the shape of the binding pocket in some rifampicin-resistant mutants, enabling it to maintain its inhibitory activity. nih.govembopress.org For instance, in the common rifampicin-resistant S456L mutant of Mycobacterium tuberculosis RNAP, this compound employs a different inhibitory mechanism. pnas.orgnih.govh1.conih.gov Instead of blocking the elongating RNA, it inhibits an earlier step in transcription initiation by preventing the unwinding of the promoter DNA. pnas.orgnih.govh1.conih.gov This prevents the template DNA strand from reaching the enzyme's active site, thereby blocking the initiation of RNA synthesis altogether. nih.govh1.conih.gov This distinct mechanism of action against resistant mutants highlights the potential of this compound to combat rifampicin-resistant bacterial infections.
| Feature | This compound | Rifamycin (Rifampicin) |
| Primary Target | Bacterial DNA-dependent RNA Polymerase (RNAP) | Bacterial DNA-dependent RNA Polymerase (RNAP) |
| Binding Site | β-subunit pocket | β-subunit pocket (same as this compound) |
| Mechanism (Wild-Type RNAP) | Blocks elongation of RNA transcript beyond 2-3 nucleotides | Blocks elongation of RNA transcript beyond 2-3 nucleotides |
| Mechanism (Rif-Resistant RNAP) | Can inhibit promoter DNA unwinding in some mutants | Reduced or no activity due to decreased binding affinity |
| Key Characteristic | Conformational flexibility | Rigid structure |
Biological Spectrum and Efficacy Studies in Preclinical Models
Other Investigated Biological Activities (e.g., Antifungal, Anticancer)
Activity in Select Organismal Models
Sorangicin A, a macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, exhibits a notable spectrum of biological activity, primarily targeting bacterial pathogens by inhibiting bacterial RNA polymerase (RNAP) mdpi.comresearchgate.netnih.govnih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net. Its efficacy has been investigated across various bacterial species and in specific cellular and ex vivo models, demonstrating its potential as an antimicrobial agent.
Activity Against Bacterial Pathogens
This compound demonstrates potent activity against a range of bacteria, with a particular emphasis on Gram-positive organisms.
Gram-Positive Bacteria: The compound shows significant efficacy against Gram-positive bacteria, including species such as Staphylococcus aureus and various Mycobacterium species researchgate.netnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.netbiorxiv.org. Minimum Inhibitory Concentration (MIC) values typically fall within the range of 0.01 to 0.1 µg/mL for these pathogens researchgate.netnih.govnih.gov. This compound has proven effective against the Mycobacterium abscessus complex nih.govresearchgate.netbiorxiv.org and Mycobacterium tuberculosis mdpi.comresearchgate.netnih.govresearchgate.netpdbj.orgpnas.org, highlighting its activity against clinically relevant mycobacteria.
Gram-Negative Bacteria: While generally less potent than against Gram-positive bacteria, this compound also displays activity against Gram-negative bacteria, particularly at higher concentrations, with reported MIC values ranging from 3 to 25 µg/mL nih.gov.
Mechanism of Action: The primary mechanism of this compound's antibacterial action involves the inhibition of bacterial RNAP. It achieves this by binding to the beta-subunit of the enzyme, thereby blocking RNA translocation and halting transcription mdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netpnas.org. This mode of action is similar to that of rifampicin (B610482), and this compound has demonstrated effectiveness against some rifampicin-resistant bacterial strains, suggesting a nuanced interaction with the RNAP binding site researchgate.netresearchgate.netresearchgate.netpdbj.orgpnas.org.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Select Bacteria
| Organism | MIC Range (µg/mL) | MIC Range (ng/mL) | Notes | Citation |
| Gram-Positive Bacteria (General) | 0.01–0.1 | 10–100 | Includes Staphylococcus aureus, Mycobacterium species | researchgate.netnih.govnih.gov |
| Mycobacterium abscessus complex | - | - | Low micromolar dose-response activity observed | nih.govresearchgate.netbiorxiv.org |
| Mycobacterium tuberculosis | - | - | Susceptible to treatment | mdpi.comresearchgate.netnih.govresearchgate.net |
| Gram-Negative Bacteria (General) | 3–25 | 3000–25000 | Active at higher concentrations | nih.gov |
| Chlamydia trachomatis (Normoxia) | - | 80 | Minimum Inhibitory Concentration | mdpi.comnih.gov |
| Chlamydia trachomatis (Hypoxia) | - | 120 | Minimum Inhibitory Concentration | mdpi.comnih.gov |
Note: MIC values are presented as reported in the literature. Some sources provide values in µg/mL, while others use ng/mL. Conversions are approximate where direct comparison is made.
Activity Against Chlamydia trachomatis
This compound has demonstrated notable efficacy against Chlamydia trachomatis, an intracellular bacterium that causes sexually transmitted infections.
In cell culture models, this compound significantly reduced C. trachomatis inclusions at a concentration of 100 ng/mL under both normoxic and hypoxic conditions. The MIC values determined were 80 ng/mL under normoxia and 120 ng/mL under hypoxia mdpi.comnih.gov.
In an ex vivo model utilizing explanted human fallopian tubes, this compound was capable of eradicating C. trachomatis at a concentration of 1 µg/mL mdpi.comnih.gov.
Furthermore, in a mouse model infected with Chlamydia muridarum, topical application of this compound resulted in a reduction of chlamydial shedding by over 100-fold within the initial days of infection mdpi.comnih.gov. The observed MIC values for this compound against C. trachomatis are comparable to those reported for established anti-chlamydial agents such as azithromycin (B1666446) and doxycycline (B596269) mdpi.com.
Table 2: Efficacy of this compound in Chlamydia trachomatis Models
| Model System | Treatment/Concentration | Outcome | Citation |
| HeLa Cell Culture (Normoxia) | 100 ng/mL | Significant reduction in C. trachomatis inclusions | mdpi.comnih.gov |
| HeLa Cell Culture (Hypoxia) | 100 ng/mL | Significant reduction in C. trachomatis inclusions | mdpi.comnih.gov |
| Explanted Fallopian Tubes | 1 µg/mL | Eradication of C. trachomatis | mdpi.comnih.gov |
| Mouse Model (C. muridarum) | Topical Application | Reduced chlamydial shedding by >100-fold within the first days of infection | mdpi.comnih.gov |
Activity in Zebrafish Embryo Models
The zebrafish embryo model has been employed as a valuable tool for evaluating the in vivo efficacy of this compound, particularly against Staphylococcus aureus infections researchgate.netnih.govresearchgate.netnih.gov.
In studies utilizing this model, local treatment of S. aureus-infected zebrafish embryos with this compound led to the complete eradication of the bacteria, demonstrating potent bactericidal activity nih.gov.
Systemic administration of this compound in the same model also showed a positive impact on the survival of infected embryos nih.gov.
Table 3: this compound Activity in Zebrafish Embryo Model
| Organism | Model System | Treatment/Concentration | Outcome | Citation |
| Staphylococcus aureus | Zebrafish Embryo Infection | Local Treatment | Complete eradication of bacteria | nih.gov |
| Staphylococcus aureus | Zebrafish Embryo Infection | Systemic Treatment | Extended lifespan of infected fish | nih.gov |
Resistance in Fungal and Yeast Models
In contrast to its broad antibacterial activity, this compound has demonstrated complete resistance in yeast and mold models nih.govmdpi.com. This suggests a specific targeting of bacterial cellular machinery rather than eukaryotic pathways.
Mentioned Compounds:
this compound (SorA)
Sorangicin B
Sorangicins A and B
Soriosids A and B
Corallopyronin A
Rifampicin (Rif)
Rifapentine
Streptolydigin
Myxopyronin
Lysobactin (LYB)
Vancomycin (VAN)
Azithromycin
Doxycycline
Epothilones
Thuggacins
Soraphens
Myxocoumarins A and B
Disorazol
Argyrin
Daptomycin
Eeyarestatin 24 (ES24)
Ciprofloxacin
Tetracycline
Trimethoprim
Erythromycin
Minocycline
Moxifloxacin
Noricumazoles
Molecular Mechanisms of Resistance to Sorangicin a
Identification and Characterization of RNAP Mutations Conferring Resistance
The primary molecular mechanism conferring resistance to Sorangicin A is the acquisition of mutations within the bacterial RNAP, specifically in the gene encoding its β subunit, rpoB doi.orgnih.govnih.govasm.orgoup.comuniprot.org. These mutations alter the structure of the antibiotic-binding pocket within the RNAP enzyme, reducing the affinity of this compound for its target nih.govresearchgate.netnih.gov. Consequently, the mutant RNAP enzyme is less sensitive to the inhibitory effects of this compound, allowing transcription to proceed even in the presence of the antibiotic.
Studies have identified specific regions within the rpoB gene that are hotspots for mutations leading to this compound resistance. In Escherichia coli, mutations occurring in clusters lining the Rifampicin-binding pocket, such as those between amino acid positions 507–534 (Cluster I) and 559–574 (Cluster II) of the β subunit, are known to confer resistance to Rifampicin (B610482) and can also impact this compound susceptibility nih.govnih.gov. For instance, mutations within these clusters can lead to altered interactions with this compound, resulting in reduced sensitivity.
In Mycobacterium tuberculosis, a key mutation conferring resistance to Rifampicin, S456L (corresponding to S531L in E. coli numbering), has also been implicated in the resistance or altered response to this compound. Research indicates that this compound can inhibit wild-type M. tuberculosis RNAP similarly to Rifampicin, but it interacts with the S456L mutant RNAP via a distinct mechanism, often at an earlier stage of transcription initiation pnas.orgosti.govrcsb.org. This suggests that while the mutation may confer resistance, the drug's interaction with the altered enzyme can still be significant, albeit different.
Table 1: Impact of rpoB Mutations on this compound Susceptibility
| Target Gene | Organism | Mutation Type/Location | General Impact on this compound Susceptibility | Key References |
| rpoB | Escherichia coli | Mutations in conserved segments lining the β subunit antibiotic-binding pocket (e.g., Clusters I and II, positions 507–534 and 559–574) | Confers resistance or altered susceptibility | nih.govnih.gov |
| rpoB | Mycobacterium tuberculosis | S456L substitution in the β subunit (equivalent to E. coli S531L) | Alters mechanism of inhibition; can confer resistance | pnas.orgosti.govrcsb.org |
| rpoB | Staphylococcus aureus | Various mutations in rpoB | Associated with cross-resistance | asm.org |
Analysis of Cross-Resistance Profiles with RNA Polymerase Inhibitors
This compound shares a significant degree of cross-resistance with other RNA polymerase inhibitors, most notably Rifampicin doi.orgpnas.orgnih.govnih.gov. Despite lacking structural and chemical similarity to Rifampicin, detailed structural analyses have revealed that this compound binds to the same pocket within the RNAP β subunit as Rifampicin pnas.orgnih.govresearchgate.netnih.govresearchgate.net. This overlapping binding site means that mutations conferring resistance to Rifampicin often also lead to resistance to this compound, and vice versa doi.orgnih.govnih.gov.
However, the cross-resistance is not absolute. Studies have shown that while many Rifampicin-resistant (RifR) mutants exhibit resistance to this compound, a subset of RifR mutants remain susceptible to this compound doi.orgnih.gov. Conversely, some this compound-resistant mutants may display only partial or no cross-resistance to Rifampicin doi.orgnih.gov. This nuanced relationship suggests that while the primary binding site is shared, subtle differences in drug-RNAP interactions or conformational flexibility of the binding pocket can influence the degree of cross-resistance observed for specific mutations researchgate.net. For example, this compound has been shown to inhibit certain RifR RNAPs through mechanisms that differ from its action on wild-type enzymes, highlighting potential avenues for developing this compound-based drugs that could overcome existing Rifampicin resistance pnas.orgosti.govresearchgate.net.
Table 2: Cross-Resistance Profile of E. coli RNAP Mutants to this compound and Rifampicin
| rpoB Mutation | Rifampicin IC50 (μg/ml) | This compound IC50 (μg/ml) | This compound Resistance Phenotype | Cross-Resistance to this compound |
| Wild-type | < 0.1 | < 0.1 | Sensitive | N/A |
| T563P | Low | ≤ 0.5 | Partially Resistant | Yes |
| D516N | Low | ≤ 0.5 | Partially Resistant | Yes |
| Δ507-511 | > 100 | ≤ 1.2 | Partially Resistant | Yes |
| Q513P | > 100 | ≤ 1.2 | Partially Resistant | Yes |
| S522F | > 100 | ≤ 1.2 | Partially Resistant | Yes |
| H526Y | > 100 | > 100 | Highly Resistant | Yes |
| Q513L | > 100 | < 0.1 | Sensitive | No |
| S531F | > 100 | < 0.1 | Sensitive | No |
Note: IC50 values are representative and indicate the concentration of antibiotic required to inhibit enzyme activity by 50%. Data is compiled from reference nih.gov.
Investigation of Permeability and Uptake-Mediated Resistance Phenomena
Beyond direct alterations to the target enzyme, resistance to antibiotics can also arise from changes in the bacterial cell's ability to allow the drug to reach its target. For this compound, reduced permeability and uptake represent a potential, albeit less characterized, mechanism of resistance.
Compound List:
this compound
Rifampicin (Rif)
Rifabutin
Rifapentine
Streptolydigin
Thiolutin
Holomycin
Corallopyronin A
Ripostatin A
Synthetic Endeavors and Rational Design of Sorangicin a Analogues
Total Synthesis Strategies for Sorangicin A
The total synthesis of this compound has been a significant undertaking, requiring the precise construction of numerous stereocenters and the delicate assembly of sensitive functional groups. A highly convergent approach, breaking the molecule into manageable fragments, has been the predominant strategy.
Convergent Synthesis Methodologies and Fragment Assembly
The Dioxabicyclo[3.2.1]octane Core: This distinctive bicyclic ether system forms a significant portion of the molecule.
The Tetrahydropyran (B127337) (THP) Moiety: A common structural motif in many natural products, its stereoselective construction is crucial.
The Dihydropyran (DHP) Moiety: This fragment, along with the C1-C15 segment, often includes the carboxylic acid functionality.
The (Z,Z,E)-Trienoate Linkage: This sensitive unsaturated system is typically introduced in the later stages of the synthesis.
The assembly of these fragments relies on robust carbon-carbon bond-forming reactions. Prominent among these are:
Julia-Kocienski Olefination: This reaction has been extensively employed to construct specific carbon-carbon double bonds, particularly the trans double bonds at C15-C16 and C29-C30, with high E-stereoselectivity ( researchgate.net, nih.gov, nih.gov, nih.gov, unc.edu, acs.org, nih.gov, thieme-connect.com, acs.org).
Stille Coupling: This palladium-catalyzed cross-coupling reaction has been instrumental in introducing the sensitive (Z,Z,E)-trienoate moiety, effectively uniting key fragments ( researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org).
Cross-Metathesis: This reaction has also been utilized for fragment coupling, notably in forming the C29-C30 bond ( researchgate.net, unc.edu, nih.gov).
Table 1: Key Fragments and Coupling Strategies in this compound Total Synthesis
| Fragment Designation | Structural Feature | Key Coupling Reactions Employed | References |
| C1-C15 | Dihydropyran (DHP) | Julia-Kocienski olefination, Stille coupling | researchgate.net, nih.gov, nih.gov, nih.gov, unc.edu, acs.org, nih.gov, thieme-connect.com, acs.org |
| C16-C29 | Tetrahydropyran (THP) | Cross-metathesis, Julia-Kocienski olefination | researchgate.net, unc.edu, nih.gov, acs.org |
| C30-C37 | Dioxabicyclo[3.2.1]octane (BCO) core | Julia-Kocienski olefination, Stille coupling | researchgate.net, nih.gov, nih.gov, nih.gov, unc.edu, acs.org, nih.gov, acs.org |
| Trienoate Linkage | (Z,Z,E)-Trienoate | Stille coupling | researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org |
Key Stereoselective Transformations and Carbon Skeleton Construction
The construction of this compound's complex carbon skeleton involves a multitude of stereoselective transformations to establish its 15 stereogenic centers with high fidelity.
Stereoselective Transformations:
Olefin Synthesis: Beyond the Julia-Kocienski olefination for E-alkene formation, other methods have been employed to control olefin geometry. The synthesis of the sensitive (Z,Z,E)-trienoate linkage requires careful control to avoid isomerization ( researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org).
Heterocycle Formation: The dioxabicyclo[3.2.1]octane core has been synthesized through stereoselective epoxide ring-opening cascades, often facilitated by metal complexes ( nih.gov, d-nb.info). Methods for constructing the di- and tetrahydropyran rings include stereoselective conjugate additions, α-oxygenation protocols, and Prins cyclizations ( nih.gov, researchgate.net, acs.org).
Stereocenter Installation: Asymmetric synthesis techniques such as Noyori asymmetric transfer hydrogenation have been used in fragment synthesis ( researchgate.net, rsc.org). Other methods include stereoselective reductions of ketones ( researchgate.net), aldol (B89426) additions, and allylation reactions ( rsc.org, rsc.org, acs.org). For instance, establishing the C25 carbinol stereocenter has been achieved through various approaches, including iodolactonization strategies ( researchgate.net, researchgate.net).
Table 2: Key Stereoselective Transformations in this compound Synthesis
| Transformation Type | Specific Reaction/Methodology | Stereochemical Outcome / Purpose | References |
| Olefin Synthesis | Julia-Kocienski Olefination | High E-stereoselectivity for C=C bonds (e.g., C15-C16, C29-C30) | researchgate.net, nih.gov, nih.gov, nih.gov, unc.edu, acs.org, nih.gov, thieme-connect.com, acs.org |
| Stille Coupling | Introduction of the (Z,Z,E)-trienoate linkage | researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org | |
| Heterocycle Construction | Stereoselective Epoxide Ring-Opening Cascades (e.g., Co2(CO)6-alkyne complex) | Formation of the dioxabicyclo[3.2.1]octane core | nih.gov, d-nb.info |
| Stereoselective Conjugate Addition/α-Oxygenation | Construction of dihydropyran (DHP) ring systems | nih.gov, researchgate.net, acs.org | |
| Acid-mediated Cyclization/Ketalization | Formation of tetrahydropyran (THP) rings | acs.org | |
| Stereocenter Installation | Noyori Asymmetric Transfer Hydrogenation | Establishing specific stereocenters in fragments | researchgate.net, rsc.org |
| Stereoselective Reduction of Allylic/Propargylic Ketones (e.g., Noyori's catalyst) | Creation of specific alcohol stereocenters | researchgate.net | |
| Brown Alkoxy-allylation | Stereoselective diol formation | unc.edu, nih.gov | |
| Macrocycle Formation | Mukaiyama Macrolactonization | Closure of the 31-membered macrolactone ring | researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, omicsdi.org, acs.org |
Challenges in Olefin Stereocontrol and Macrolactonization
The synthesis of this compound is fraught with challenges, particularly concerning the stereocontrol of olefins and the macrolactonization step .
Olefin Stereocontrol: The most significant challenge lies in the precise construction and preservation of the (Z,Z,E)-trienoate linkage . This highly unsaturated system is prone to isomerization and degradation under various reaction conditions, especially during acidic deprotection steps ( researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org). Careful selection of reagents and reaction conditions, including the use of modified Mukaiyama reagents with non-nucleophilic counterions, has been crucial to mitigate these issues ( researchgate.net, acs.org).
Macrolactonization: Closing the large 31-membered ring via macrolactonization is inherently difficult due to unfavorable entropic and enthalpic factors. While Mukaiyama macrolactonization is effective, preventing isomerization of the adjacent sensitive trienoate moiety during this process requires finely tuned conditions ( researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org). The choice of activating agent and reaction conditions is critical to achieve high yields and preserve the integrity of the molecule.
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
Understanding how structural modifications affect the biological activity of this compound is key to developing new therapeutic agents. While detailed SAR studies are not fully elucidated in the provided snippets, general observations about its mechanism of action and the importance of its core structure can be inferred.
This compound exhibits potent antibiotic activity against a broad range of Gram-positive and Gram-negative bacteria by inhibiting bacterial RNA polymerase ( nih.gov, nih.gov, nih.gov, unc.edu, rsc.org, nih.gov, acs.org). Comparative studies with rifampicin (B610482), another RNA polymerase inhibitor, have revealed that this compound possesses an advantageous profile against rifampicin-resistant mutants. This is hypothesized to stem from this compound's increased conformational flexibility, allowing it to better adapt to mutational changes in the RNA polymerase binding pocket ( nih.gov).
Influence of Macrolide-Polyether Core Modifications on Bioactivity
The complex macrolide-polyether core of this compound is intrinsically linked to its biological activity. Modifications to this core structure are expected to significantly impact its interaction with the bacterial RNA polymerase.
Macrolide Ring: The 31-membered macrolactone ring provides the scaffold for the various functional groups and structural motifs. Alterations to the ring size or the introduction of different functional groups within the macrocycle could influence binding affinity, conformational preferences, and ultimately, potency.
Polyether Moieties: The presence of multiple ether rings, including the signature dioxabicyclo[3.2.1]octane system and the tetrahydropyran ring, contributes to the molecule's three-dimensional shape and polarity. These features are likely critical for optimal binding to the target enzyme. Modifying or simplifying these polyether elements could reveal essential structural requirements for activity.
Trienoate Linkage: The sensitive (Z,Z,E)-trienoate linkage is a unique feature of this compound. Its specific geometry and electronic properties are likely important for its interaction with the RNA polymerase. Analogues with altered unsaturation patterns or saturated versions might exhibit reduced or altered activity.
While specific data tables detailing SAR are not available from the provided search results, the synthesis of numerous derivatives implies ongoing efforts to map these relationships. The challenge lies in balancing the synthetic accessibility of modified structures with the preservation of biological activity, often requiring a deep understanding of the stereochemical and electronic requirements dictated by the target enzyme.
Impact of Side Chain Alterations on Target Binding and Efficacy
Research into this compound analogues has explored modifications to various parts of the molecule, including its side chains, to elucidate their impact on target binding and biological efficacy. While extensive SAR studies on this compound itself are ongoing, related compounds like myxocoumarins provide insights. For instance, synthetic chromene dione (B5365651) precursors resembling the myxocoumarin A core structure, but lacking the long alkyl side chain, have demonstrated promising antibiotic potential, sometimes being equipotent to the natural product rsc.orgrsc.org. This suggests that while side chains can contribute to activity, their absence or modification may not always lead to a loss of efficacy and can sometimes simplify synthesis rsc.orgrsc.org.
Studies on this compound derivatives have focused on modifications of its hydroxyl groups and carboxyl group. Amide formation at the carboxylic acid position generally led to a reduction in activity, indicating the importance of this functional group for efficacy researchgate.netacs.org. Similarly, conjugation of the this compound molecule with a bulky siderophore like DOTAM, while enhancing uptake into bacteria, resulted in a reduction of antibiotic efficacy against Gram-negative bacteria, and a lowering of potency against Gram-positive strains compared to unmodified this compound acs.org. This suggests that steric hindrance introduced by modifications, even if intended to improve delivery, can impede target engagement or cellular processing acs.org.
Although specific details on the impact of this compound's own side chain alterations on target binding and efficacy are not extensively detailed in the provided search results, the general principle observed in related natural products and initial this compound derivative studies highlights that modifications can significantly alter biological activity. The complex macrocyclic structure of this compound, including its intricate side chains, plays a crucial role in its interaction with the bacterial RNAP. Its binding site overlaps with that of rifampicin, another RNAP inhibitor, but this compound's greater conformational flexibility, potentially conferred by its side chains, allows it to adapt better to mutations in the RNAP binding pocket, leading to activity against some rifampicin-resistant strains nih.govnih.govutupub.fi. This conformational flexibility is a key differentiator and suggests that side chain modifications could modulate this property, thereby influencing efficacy against resistant strains.
Table 1: Impact of Modifications on this compound and Related Compounds
| Compound/Modification Type | Altered Moiety | Observed Impact on Efficacy/Binding | Notes |
| Myxocoumarin A analogue | Lacking alkyl side chain | Promising antibiotic potential, equipotent to natural product | Facilitates synthetic access rsc.orgrsc.org |
| This compound derivative | Carboxylic acid (amide formation) | Reduced activity | Suggests importance of the carboxyl group for efficacy researchgate.netacs.org |
| This compound-DOTAM conjugate | Conjugated with DOTAM siderophore | Lowered potency against Gram-positive bacteria; reduced activity against Gram-negative bacteria | Enhanced uptake but insufficient transfer to cytosol or target engagement acs.org |
| This compound | Overall structure | Broad-spectrum antibiotic activity; inhibits bacterial RNAP | Greater conformational flexibility compared to rifampicin, active against some rifampicin-resistant strains nih.govnih.govutupub.fi |
Compound Name Table
| Common Name | Scientific Name/Abbreviation |
| This compound | This compound (Sor, 1) |
| Rifampicin | Rif |
| Myxocoumarin A | 4 |
| Myxocoumarin B | 5 |
| Disorazole C1 | Disorazole C1 |
| Disorazole C4 | Disorazole C4 |
| Epothilone B | Epothilone B |
Advanced Structural and Biophysical Characterization of Sorangicin A Target Complexes
X-ray Crystallography of Sorangicin A-RNAP Co-crystals
X-ray crystallography has been instrumental in revealing the precise binding mode of this compound to bacterial RNA polymerase. nih.gov Structural analysis of a co-crystal of this compound with Thermus aquaticus (Taq) core RNAP has shown that it binds within the same pocket on the β subunit as the well-known antibiotic rifampicin (B610482) (Rif), despite their lack of chemical and structural similarity. nih.govnih.gov The binding site is located deep within the DNA/RNA channel, directly obstructing the path of the elongating RNA transcript. nih.gov
The co-crystal structure revealed that this compound and Rifampicin have an almost complete overlap of their RNAP binding determinants. nih.govresearchgate.net this compound occupies the same space as Rifampicin, sterically hindering the extension of the nascent RNA chain beyond a length of 2–3 nucleotides. nih.gov This direct blockage provides a clear structural explanation for its mechanism of transcription inhibition. nih.govnih.gov The interactions between this compound and the RNAP β subunit are primarily van der Waals forces. researchgate.netresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal type | NH₄COOH/NH₄COOH | researchgate.net |
| Space group | P2₁2₁2₁ | researchgate.net |
| Unit-cell parameters (Å) | a = 135.5, b = 188.4, c = 200.7 | researchgate.net |
| Resolution (Å) | 25–3.7 (3.8–3.7) | researchgate.net |
| Rsym or Rmerge | 0.122 (0.456) | researchgate.net |
| I/σI | 10.3 (2.6) | researchgate.net |
| Completeness (%) | 99.9 (100) | researchgate.net |
| Redundancy | 5.5 (5.6) | researchgate.net |
Cryo-Electron Microscopy (Cryo-EM) for Conformational and Mechanistic Insights
Cryo-electron microscopy (cryo-EM) has provided critical insights into the dynamic conformational changes of RNAP upon this compound binding, particularly in the context of rifampicin-resistant mutants. pnas.org Studies on Mycobacterium tuberculosis (Mtb) RNAP have revealed that this compound inhibits the wild-type enzyme by a mechanism similar to rifampicin, which involves preventing the translocation of very short RNA transcripts. nih.gov
However, for the common rifampicin-resistant Mtb RNAP mutant (S456L in the β subunit), cryo-EM structures have shown that this compound employs a distinct mechanism of inhibition. pnas.orgnih.gov In this mutant, this compound inhibits transcription at an earlier stage by preventing the transition from a partially unwound promoter DNA intermediate to a fully open promoter complex. nih.gov It physically blocks the template-strand DNA from accessing the active site within the RNAP catalytic center. pnas.orgnih.gov This alternative inhibitory mechanism highlights the versatility of this compound in overcoming specific resistance mutations. pnas.org
The cryo-EM analysis demonstrated that in the presence of the S456L substitution, the RNAP flap loop (FL2) must rearrange to accommodate the bulkier leucine (B10760876) residue. pnas.org This altered conformation of the flap loop, in complex with this compound, would clash with the fully opened DNA, thereby preventing the formation of a transcriptionally competent open promoter complex. pnas.org
Computational Modeling and Molecular Dynamics Simulations of this compound Binding
Computational modeling and molecular dynamics (MD) simulations have been employed to investigate the flexibility of this compound and its implications for binding to both wild-type and mutant RNAP. researchgate.net These studies have suggested that a key difference between this compound and the more rigid rifampicin is its conformational flexibility. nih.govresearchgate.net
Emerging Research Avenues and Future Perspectives for Sorangicin a
Chemoenzymatic Synthesis and Advanced Biosynthetic Engineering for Diversification
The total synthesis of Sorangicin A has been a formidable challenge due to its complex architecture, which includes a 31-membered macrocyclic lactone, 15 stereogenic centers, a dioxabicyclo[3.2.1]octane core, and a rare (Z,Z,E)-trienoate linkage. nih.govnih.gov The first total synthesis was a landmark achievement in organic chemistry, highlighting the intricacies of its structure. nih.gov
Furthermore, advanced biosynthetic engineering of the Sorangium cellulosum producer strain presents a powerful tool for generating novel this compound derivatives. By manipulating the polyketide synthase (PKS) and post-PKS modification enzymes involved in its biosynthesis, it is possible to introduce structural modifications that could lead to improved potency, altered target specificity, or a better pharmacokinetic profile.
Table 1: Key Structural Features of this compound and Potential for Synthetic Modification
| Structural Feature | Description | Potential for Modification |
| Macrocyclic Lactone | 31-membered ring essential for overall conformation. | Ring-size modification, introduction of different functionalities. |
| Dioxabicyclo[3.2.1]octane | Signature core element. | Alteration of stereochemistry, substituent changes. |
| (Z,Z,E)-trienoate | Rare and sensitive linkage. | Isomerization, replacement with more stable bioisosteres. |
| Carboxylic Acid Side Chain | C(1)–C(8) side chain. | Esterification, amidation, or replacement to modulate solubility and cell permeability. |
Exploration of Novel Biological Targets Beyond RNA Polymerase
The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP). nih.gov It binds to the same pocket as the rifamycins, a class of clinically important antibiotics, and inhibits transcription initiation. embopress.orgnih.gov Specifically, this compound physically blocks the path of the elongating RNA transcript at a length of 2-3 nucleotides. researchgate.net
While RNAP is a validated and crucial target, the exploration for potential secondary targets of this compound is an emerging area of interest. The identification of additional cellular binding partners could reveal new mechanisms of action and potential synergistic effects. Techniques such as affinity chromatography, proteomics, and genetic screening of resistant mutants could be employed to uncover novel interacting proteins. The discovery of new targets could open up possibilities for developing this compound analogs with dual-targeting capabilities, a strategy that could potentially circumvent the development of resistance.
Strategies for Overcoming Antibiotic Resistance and Enhancing Potency
Antibiotic resistance is a major global health threat, and understanding the mechanisms of resistance to this compound is crucial for its future development. Resistance to this compound can arise from mutations in the RNA polymerase, which reduce the binding affinity of the antibiotic. nih.govdoi.org
Interestingly, this compound has shown activity against some rifampicin-resistant strains of bacteria. nih.gov This is attributed to its conformational flexibility, which allows it to adapt to changes in the binding pocket of the RNAP that confer resistance to the more rigid rifampicin (B610482) molecule. researchgate.netresearchgate.net This inherent advantage makes this compound a promising candidate for treating infections caused by rifampicin-resistant pathogens.
Strategies to further enhance the potency of this compound and overcome resistance include:
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a diverse library of this compound analogs can help to identify the key structural features required for potent activity and for overcoming resistance. rsc.org
Combination Therapy: The use of this compound in combination with other antibiotics that have different mechanisms of action could lead to synergistic effects and reduce the likelihood of resistance emerging. mdpi.com
Targeting Resistance Mechanisms: The development of adjuvants that inhibit bacterial resistance mechanisms, such as efflux pumps, could restore the activity of this compound against resistant strains. ftloscience.com
Table 2: Comparison of this compound and Rifampicin
| Feature | This compound | Rifampicin |
| Chemical Class | Macrolide Polyether | Ansamycin (B12435341) |
| Target | Bacterial RNA Polymerase | Bacterial RNA Polymerase |
| Binding Site | Overlapping with Rifampicin | Overlapping with this compound |
| Activity against Rifampicin-Resistant Mutants | Active against some mutants | Inactive |
| Conformational Flexibility | High | Low |
Ecological and Environmental Roles of this compound in Myxobacterial Communities
Myxobacteria are social microorganisms known for their complex multicellular behaviors, including "wolf-pack" predation on other microbes and the formation of fruiting bodies. nih.gov They are prolific producers of a wide array of secondary metabolites, which are thought to play crucial roles in their ecological interactions. nih.gov
The production of this compound by Sorangium cellulosum is likely to confer a significant competitive advantage in its natural soil environment. By inhibiting the growth of other bacteria, this compound can help to secure resources and establish a niche for the myxobacterial population. The broad-spectrum activity of this compound suggests that it may be involved in defending the myxobacterial community from a wide range of competing microorganisms. nih.gov
Further research is needed to fully elucidate the specific ecological functions of this compound. This could involve studying the expression of the this compound biosynthetic gene cluster in response to different environmental cues and in the presence of competing microbes. Understanding the natural role of this potent antibiotic can provide valuable insights into the chemical ecology of myxobacteria and may inspire new strategies for the discovery and application of microbial natural products. frontiersin.orgfrontiersin.org
Q & A
Basic Research Questions
Q. What are the established mechanisms of action of Sorangicin A, and what experimental approaches are recommended for validating these mechanisms in new bacterial strains?
- Methodological Answer : To validate mechanisms, combine in vitro binding assays (e.g., surface plasmon resonance) with transcriptomic analysis of bacterial responses. Include negative controls (e.g., non-target bacterial strains) and replicate experiments to confirm specificity. Prioritize assays that measure RNA polymerase inhibition, as this compound is known to target transcription .
Q. Which chromatographic methods are optimal for purifying this compound from microbial culture supernatants?
- Methodological Answer : Use reverse-phase HPLC with C18 columns and a gradient elution system (e.g., water-acetonitrile with 0.1% trifluoroacetic acid). Validate purity via LC-MS and NMR spectroscopy. For scale-up, consider preparative thin-layer chromatography with bioactivity-guided fractionation .
Q. What in vitro models are most appropriate for preliminary assessment of this compound's antimicrobial efficacy?
- Methodological Answer : Employ standardized broth microdilution assays (CLSI guidelines) against Gram-positive pathogens (e.g., Staphylococcus aureus). Include comparator antibiotics (e.g., rifampicin) and measure minimum inhibitory concentrations (MICs) under varying pH conditions to assess stability .
Q. How should researchers structure a literature review to identify knowledge gaps in this compound's biosynthetic pathways?
- Methodological Answer : Use systematic search strings (e.g., "this compound biosynthesis" AND "polyketide synthase") in databases like PubMed and Scopus. Apply inclusion/exclusion criteria to filter studies by publication date (last 10 years) and experimental validity. Map findings using tools like PRISMA flow diagrams .
Advanced Research Questions
Q. How can experimental designs investigate potential resistance mechanisms in bacterial populations exposed to this compound?
- Methodological Answer : Conduct serial passage experiments with sub-MIC concentrations over 30 generations. Use whole-genome sequencing to identify mutations in RNA polymerase subunits (e.g., rpoB). Validate findings via competitive fitness assays and cross-resistance profiling against related antibiotics .
Q. What strategies resolve contradictions between genomic data and phenotypic resistance profiles in this compound studies?
- Methodological Answer : Apply multi-omics integration: correlate RNA-seq data (gene expression) with proteomic profiles of resistant strains. Use machine learning (e.g., random forests) to identify discordant pathways. Re-test phenotypic assays under standardized conditions to rule out technical variability .
Q. How can computational docking studies be systematically integrated with wet-lab experiments to characterize this compound's target interactions?
- Methodological Answer : Perform molecular dynamics simulations using crystal structures of bacterial RNA polymerase (PDB ID: 6ALF). Validate docking poses via alanine-scanning mutagenesis of predicted binding residues. Cross-reference results with isothermal titration calorimetry (ITC) data for binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
